SB-649868

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Propiedades

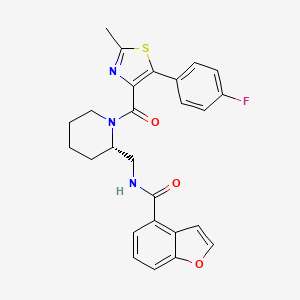

IUPAC Name |

N-[[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O3S/c1-16-29-23(24(34-16)17-8-10-18(27)11-9-17)26(32)30-13-3-2-5-19(30)15-28-25(31)21-6-4-7-22-20(21)12-14-33-22/h4,6-12,14,19H,2-3,5,13,15H2,1H3,(H,28,31)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXIUGNEAIHSBI-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCCC3CNC(=O)C4=C5C=COC5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCC[C@H]3CNC(=O)C4=C5C=COC5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191491 | |

| Record name | SB 649868 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380899-24-1 | |

| Record name | N-[[(2S)-1-[[5-(4-Fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380899-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 649868 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380899241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-649868 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SB 649868 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-649868 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L1V1K2M4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SB-649868: A Dual Orexin Receptor Antagonist for the Modulation of Sleep-Wake Cycles

An In-depth Technical Guide on the Core Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of SB-649868, a potent and selective dual orexin (B13118510) receptor antagonist (DORA), on sleep-wake cycles. Developed for researchers, scientists, and drug development professionals, this document details the core pharmacology, summarizes key clinical findings, and outlines the experimental protocols used to evaluate its efficacy and mechanism.

Core Mechanism of Action: Targeting the Orexin System

This compound exerts its sleep-promoting effects by competitively inhibiting the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[1][2][3] The orexin system, originating in the lateral hypothalamus, is a central regulator of wakefulness and arousal.[4][5] By blocking orexin signaling, this compound attenuates the wake-promoting signals from the hypothalamus to various arousal centers in the brain, thereby facilitating the transition to and maintenance of sleep.[1][4] This targeted approach differs from traditional hypnotics that generally cause widespread neuronal inhibition, such as GABA-A receptor modulators.[3][6]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]

- 3. jcsm.aasm.org [jcsm.aasm.org]

- 4. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [openresearch.surrey.ac.uk]

The Therapeutic Potential of SB-649868: A Technical Guide for Researchers

An in-depth examination of the dual orexin (B13118510) receptor antagonist, its mechanism of action, and clinical findings in the treatment of insomnia.

SB-649868 is a potent, orally administered, selective dual orexin receptor antagonist (DORA) that was under investigation by GlaxoSmithKline for the treatment of insomnia.[1][2] By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, this compound mitigates the arousal signaling cascade, thereby promoting the initiation and maintenance of sleep.[1][3] This document provides a comprehensive technical overview of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism and study designs.

Core Mechanism of Action: Orexin System Antagonism

The orexin system, also known as the hypocretin system, is a key regulator of wakefulness and arousal.[1] Orexin-A and orexin-B, produced in the lateral hypothalamus, activate the OX1 and OX2 receptors, which are G-protein coupled receptors distributed throughout the central nervous system.[3] This activation promotes wakefulness by stimulating various downstream neurotransmitter systems. This compound acts as a competitive antagonist at both OX1 and OX2 receptors, thereby inhibiting the wake-promoting signals of the orexin peptides.[1][4] This mechanism of action represents a targeted approach to treating insomnia by suppressing wakefulness rather than inducing sleep through broad central nervous system depression, a characteristic of many traditional hypnotics like GABA-A receptor modulators.[5]

References

- 1. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. jcsm.aasm.org [jcsm.aasm.org]

- 4. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

The Orexin Antagonist SB-649868: A Deep Dive into its Effects on NREM and REM Sleep

A Technical Guide for Researchers and Drug Development Professionals

SB-649868, a potent and selective dual orexin (B13118510) receptor antagonist (DORA), has demonstrated significant effects on sleep architecture, specifically on non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. This technical guide provides a comprehensive overview of the core pharmacology, experimental findings, and methodologies related to the impact of this compound on sleep, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Orexin System Antagonism

This compound exerts its sleep-promoting effects by competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[1] The orexin system, originating in the lateral hypothalamus, plays a crucial role in maintaining wakefulness and arousal.[2] By antagonizing these receptors, this compound dampens the excitatory orexinergic signaling, thereby facilitating the transition to and maintenance of sleep.[1][2]

Quantitative Effects on Human Sleep Architecture

Clinical trials involving this compound have consistently demonstrated dose-dependent improvements in both objective and subjective measures of sleep. The primary effects observed are a significant reduction in the time taken to fall asleep and an increase in total sleep time, largely driven by an increase in REM sleep.

Polysomnography (PSG) Data in Primary Insomnia Patients

A multicenter, randomized, double-blind, placebo-controlled crossover study in 52 male subjects with primary insomnia provides key quantitative insights into the effects of this compound.[3][4]

| Parameter | Placebo | This compound (10 mg) | This compound (30 mg) | This compound (60 mg) |

| Total Sleep Time (TST, min) | 358.4 | 380.8 (+22.4) | 408.1 (+49.7) | 428.2 (+69.8) |

| Wake After Sleep Onset (WASO, min) | 67.4 | 59.9 (-7.5) | 49.0 (-18.4) | 38.4 (-29.0) |

| Latency to Persistent Sleep (LPS, min) | 65.1 | 39.0 (-26.1) | 32.1 (-33.0) | 21.4 (-43.7) |

| REM Sleep (% of TST) | 18.9 | 19.8 | 21.4 | 23.3 |

| NREM Stage 1 (% of TST) | 10.1 | 8.6 | 7.9 | 7.5 |

| NREM Stage 2 (% of TST) | 56.3 | 56.6 | 55.4 | 54.2 |

| Slow Wave Sleep (SWS, % of TST) | 14.7 | 15.0 | 15.3 | 15.0 |

| REM Latency (min) | 100.2 | 84.1 | 70.3 | 61.5 |

| Table 1: Effects of this compound on Polysomnographic Parameters in Primary Insomnia Patients.[3] |

Effects in a Model of Situational Insomnia

In a study investigating the effects of this compound in healthy male volunteers subjected to traffic noise to induce situational insomnia, the compound demonstrated significant hypnotic activity compared to both placebo and zolpidem.[5][6][7]

| Parameter | Placebo | This compound (10 mg) | This compound (30 mg) | Zolpidem (10 mg) |

| Total Sleep Time (TST, min) | 417.8 | 434.8 (+17.0) | 448.8 (+31.0) | 428.8 (+11.0) |

| Wake After Sleep Onset (WASO, min) | 42.1 | 34.9 (-7.2) | 27.4 (-14.7) | 37.8 (-4.3) |

| Latency to Persistent Sleep (LPS, min) | 22.8 | 15.2 (-7.6) | 13.1 (-9.7) | 19.3 (-3.5) |

| REM Sleep Duration (min) | 88.0 | 94.5 (+6.5) | 101.9 (+13.9) | 82.2 (-5.8) |

| REM Latency (min) | 91.5 | 71.4 (-20.1) | 57.5 (-34.0) | 94.6 (+3.1) |

| Slow Wave Sleep (SWS, min) | 80.5 | 80.1 (-0.4) | 81.3 (+0.8) | 90.6 (+10.1) |

| Table 2: Comparative Effects of this compound and Zolpidem in a Situational Insomnia Model.[5][6][7] |

Preclinical Data in Rodent Models

Preclinical studies in rats have corroborated the sleep-promoting effects of this compound observed in humans. Oral administration of this compound at doses of 10 and 30 mg/kg was shown to increase both NREM and REM sleep.[1][8] A notable finding from these studies is the absence of motor impairment, a common side effect of other hypnotic agents.[1][9][10]

| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) |

| NREM Sleep Duration (min over 12h) | ~250 | Increased | Significantly Increased |

| REM Sleep Duration (min over 12h) | ~50 | Increased | Significantly Increased |

| Latency to NREM Sleep (min) | ~60 | Decreased | Significantly Decreased |

| Latency to REM Sleep (min) | ~120 | Decreased | Significantly Decreased |

| Table 3: Qualitative Summary of Preclinical Effects of this compound on Sleep in Rats. |

Experimental Protocols

The clinical and preclinical evaluation of this compound has relied on standardized and rigorous methodologies to assess its impact on sleep.

Clinical Trial Methodology (Primary Insomnia Study)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled crossover study utilizing a Williams orthogonal Latin Square design to minimize period and carryover effects.[3][4]

-

Participants: 52 male subjects diagnosed with primary insomnia, confirmed by polysomnography.[3][4]

-

Intervention: Single oral doses of this compound (10, 30, and 60 mg) or placebo administered 90 minutes before bedtime.[3][4]

-

Primary Endpoint Measurement: Sleep effects were objectively measured using polysomnography (PSG) for two consecutive nights for each treatment period. Subjective sleep parameters were also collected via questionnaires.[3][4]

-

Polysomnography (PSG): Standard PSG recordings included electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to score sleep stages according to the Rechtschaffen and Kales criteria.

Preclinical Study Methodology (Rat Model)

-

Animal Model: Adult male Sprague Dawley rats were used.[11]

-

Surgical Implantation: Animals were surgically implanted with electrodes for EEG and EMG recordings to allow for the monitoring of sleep-wake states.

-

Drug Administration: this compound (10 and 30 mg/kg) or vehicle was administered orally at the beginning of the dark phase.[8]

-

Sleep Scoring: EEG and EMG data were recorded continuously and scored for wakefulness, NREM sleep, and REM sleep.

Discussion and Implications

The collective data from both clinical and preclinical studies indicate that this compound is a potent sleep-promoting agent. Its primary mechanism of action, dual orexin receptor antagonism, leads to a significant reduction in sleep latency and an increase in total sleep time. A key differentiator from many existing hypnotics is its effect on REM sleep. Unlike benzodiazepine (B76468) receptor agonists which can suppress REM sleep, this compound consistently increases both the absolute amount and the percentage of REM sleep, while also reducing REM latency.[5][6][7]

The lack of significant alteration to slow-wave sleep (SWS), a stage believed to be critical for restorative processes, is another noteworthy characteristic of this compound.[3][5] This profile suggests that this compound may promote a more naturalistic sleep architecture compared to other classes of hypnotics.

The absence of motor impairment in preclinical models is a significant advantage, suggesting a lower risk of side effects such as ataxia or falls, which are concerns with other sleep aids.[1][9][10]

Conclusion

This compound, through its antagonism of the orexin system, effectively promotes and maintains sleep. Its unique profile of increasing total sleep time, primarily by enhancing REM sleep without suppressing slow-wave sleep, and its favorable safety profile in preclinical models, underscore the therapeutic potential of dual orexin receptor antagonists for the treatment of insomnia. Further research into the long-term efficacy and safety of this class of compounds is warranted.

References

- 1. jcsm.aasm.org [jcsm.aasm.org]

- 2. researchgate.net [researchgate.net]

- 3. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Research Portal [openresearch.surrey.ac.uk]

- 6. Research Portal [openresearch.surrey.ac.uk]

- 7. Differential effects of a dual orexin receptor antagonist (this compound) and zolpidem on sleep initiation and consolidation, SWS, REM sleep, and EEG power spectra in a model of situational insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]

- 10. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Enhancement of REM Sleep in Male Rats through Activation of Melatonin MT1 Receptors Located in the Locus Ceruleus Norepinephrine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of Orexin Receptors with SB-649868: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological and clinical profile of SB-649868, a potent dual orexin (B13118510) receptor antagonist. Developed by GlaxoSmithKline for the treatment of insomnia, this compound serves as a critical tool for investigating the role of the orexin system in sleep-wake regulation. This document provides a comprehensive overview of its mechanism of action, key quantitative data, and detailed experimental methodologies.

Introduction to this compound and the Orexin System

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin receptor 1, OX1R, and orexin receptor 2, OX2R), is a central regulator of wakefulness and arousal. Dysregulation of this system is implicated in sleep disorders such as narcolepsy and insomnia. This compound is a dual orexin receptor antagonist (DORA), meaning it competitively blocks the binding of both orexin-A and orexin-B to OX1R and OX2R, thereby promoting sleep.[1]

In Vitro Pharmacology

This compound demonstrates high affinity and potent antagonism at both human orexin receptors. The following table summarizes its in vitro pharmacological profile.

| Parameter | OX1 Receptor | OX2 Receptor | Reference |

| Binding Affinity (pKi) | 9.4 | 9.5 | [2] |

| Functional Antagonism (pKB) | 9.67 | 9.64 | [2] |

Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value | Condition | Reference |

| Half-life (t1/2) | 3-6 hours | - | [3] |

| Time to Maximum Concentration (Tmax) | ~2.5 - 2.75 hours | Fed | [4] |

| Maximum Concentration (Cmax) | Increased | Fed vs. Fasted | [3] |

| Metabolism | Extensively metabolized, primarily via oxidation of the benzofuran (B130515) ring. | - | [5] |

| Excretion | Primarily via feces (79%), with a smaller portion in urine (12%). | - | [5] |

Preclinical Efficacy in Animal Models

In vivo studies in rats have demonstrated the sleep-promoting effects of this compound.

| Species | Dose (mg/kg) | Effect on NREM Sleep | Effect on REM Sleep | Reference |

| Rat | 10 and 30 | Increased duration, reduced latency | Increased duration, reduced latency | [6] |

Clinical Efficacy in Humans

Clinical trials have evaluated the efficacy of this compound in healthy volunteers and patients with primary insomnia.

Situational Insomnia Model (Healthy Volunteers)

| Dose (mg) | Change in Total Sleep Time (TST) vs. Placebo | Change in Wake After Sleep Onset (WASO) vs. Placebo | Change in Latency to Persistent Sleep (LPS) vs. Placebo | Reference |

| 10 | +17 min | Not significant | - | [7] |

| 30 | +31 min | -14.7 min | - | [7] |

Primary Insomnia Patients

| Dose (mg) | Change in Total Sleep Time (TST) vs. Placebo | Change in Wake After Sleep Onset (WASO) vs. Placebo | Change in Latency to Persistent Sleep (LPS) vs. Placebo | Reference |

| 10 | +22.4 min | Not significant | -26.1 min | [2] |

| 30 | +49.7 min | -18.4 min | -33.0 min | [2] |

| 60 | +69.8 min | -29.0 min | -43.7 min | [2] |

Experimental Protocols

Orexin Receptor Binding Assay (General Protocol)

A competitive radioligand binding assay is used to determine the binding affinity of this compound for OX1 and OX2 receptors.

Methodology:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is then resuspended in the assay buffer.

-

Competitive Binding: The prepared membranes are incubated with a known concentration of a radiolabeled orexin receptor ligand (e.g., [3H]-almorexant) and a range of concentrations of unlabeled this compound.

-

Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed to remove unbound radioligand, and the amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate competition binding curves, from which the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The IC50 is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Antagonism Assay (IP-One HTRF)

The functional antagonist activity of this compound is determined by measuring its ability to inhibit orexin-A-induced inositol (B14025) monophosphate (IP1) accumulation in cells expressing orexin receptors. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a common method for this.

Methodology:

-

Cell Culture and Treatment: CHO cells expressing either OX1R or OX2R are seeded into microplates. The cells are pre-incubated with various concentrations of this compound before being stimulated with a fixed concentration of orexin-A. The stimulation is performed in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1, allowing it to accumulate.

-

IP1 Detection: After stimulation, the cells are lysed, and the HTRF reagents (IP1 labeled with d2 and an anti-IP1 antibody labeled with a europium cryptate) are added. The endogenously produced IP1 competes with the d2-labeled IP1 for binding to the antibody.

-

Signal Reading and Analysis: The plate is read on an HTRF-compatible reader. A high concentration of cellular IP1 leads to a decrease in the HTRF signal. The data are used to construct dose-response curves and calculate the IC50, which is then used to determine the functional antagonist constant (pKB).

Clinical Trial in Primary Insomnia (NCT00426816)

This study was a multicenter, randomized, double-blind, placebo-controlled, crossover trial to evaluate the efficacy and safety of this compound in male subjects with primary insomnia.

Methodology:

-

Patient Population: The study enrolled male subjects between the ages of 18 and 64 with a diagnosis of primary insomnia confirmed by polysomnography.[8]

-

Study Design: A randomized, double-blind, placebo-controlled, four-period crossover design was used. Each subject received single doses of this compound (10, 30, and 60 mg) and a placebo, with washout periods between each treatment.[8]

-

Efficacy Assessments: The primary efficacy endpoints were changes in TST, WASO, and LPS as measured by polysomnography. Secondary endpoints included changes in sleep architecture and subjective sleep quality.[8]

-

Safety and Tolerability: Safety was monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[8]

Orexin Signaling Pathway

This compound exerts its effects by blocking the downstream signaling cascades initiated by the binding of orexins to their receptors.

Conclusion

This compound is a well-characterized dual orexin receptor antagonist that has been instrumental in elucidating the role of the orexin system in sleep and wakefulness. Its high affinity for both OX1 and OX2 receptors, coupled with its demonstrated efficacy in preclinical and clinical models of insomnia, underscores the therapeutic potential of targeting this system. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of sleep medicine and neuroscience. While the development of this compound did not proceed to market, the knowledge gained from its investigation has paved the way for other DORAs that are now approved for the treatment of insomnia.

References

- 1. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 2. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disposition and metabolism of [14C]this compound, an orexin 1 and 2 receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential effects of a dual orexin receptor antagonist (this compound) and zolpidem on sleep initiation and consolidation, SWS, REM sleep, and EEG power spectra in a model of situational insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

The Dual Orexin Receptor Antagonist SB-649868: A Technical Guide for Insomnia Pathophysiology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-649868, a potent, orally active, and selective dual orexin (B13118510) receptor antagonist (DORA), and its application in the study of insomnia pathophysiology. By competitively blocking the binding of wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, this compound represents a key pharmacological tool to investigate the role of the orexin system in sleep-wake regulation. This document synthesizes preclinical and clinical findings, details experimental methodologies, and presents quantitative data to support its use in research and drug development.

Core Mechanism of Action: Targeting the Orexin System

The orexin system is a primary regulator of wakefulness and arousal. Orexin neuropeptides, produced in the lateral hypothalamus, project to and excite various brain regions involved in maintaining arousal, including the locus coeruleus (norepinephrine), tuberomammillary nucleus (histamine), and ventral tegmental area (dopamine). Insomnia is often characterized by a state of hyperarousal, suggesting a potential overactivity of the orexin system.

This compound acts as a competitive antagonist at both orexin 1 (OX1) and orexin 2 (OX2) receptors, with high affinity (pKi of 9.4 and 9.5 for OX1 and OX2, respectively)[1]. By blocking these receptors, this compound effectively dampens the downstream arousal signals, thereby promoting the initiation and maintenance of sleep. This mechanism of action offers a targeted approach to treating insomnia by addressing a fundamental component of its pathophysiology, contrasting with the broad CNS depression seen with traditional GABAergic hypnotics.

Preclinical and Clinical Efficacy: A Quantitative Overview

This compound has demonstrated significant sleep-promoting effects in both animal models and human clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: Preclinical Efficacy of this compound in Rodent Models

| Species | Dose (mg/kg) | Effect on Total Sleep Time | Effect on Sleep Latency | Motor Impairment | Reference |

| Rat | 10 and 30 | Increased (NREM and REM sleep) | Reduced | None | [2][3] |

Table 2: Clinical Efficacy of this compound in Healthy Volunteers (Situational Insomnia Model)

| Dose (mg) | Change in Total Sleep Time (TST) vs. Placebo | Change in Wake After Sleep Onset (WASO) vs. Placebo | Change in Latency to Persistent Sleep (LPS) vs. Placebo | Reference |

| 10 | +17 min (p<0.001) | - | Reduced (p=0.003) | [4][5][6][7] |

| 30 | +31 min (p<0.001) | -14.7 min (p<0.001) | Reduced (p=0.003) | [4][5][6][7][8] |

Table 3: Clinical Efficacy of this compound in Patients with Primary Insomnia

| Dose (mg) | Change in Total Sleep Time (TST) vs. Placebo | Change in Wake After Sleep Onset (WASO) vs. Placebo | Change in Latency to Persistent Sleep (LPS) vs. Placebo | Reference |

| 10 | +22.4 min (p<0.001) | - | Reduced (p<0.001) | [9][10][11] |

| 30 | +49.7 min (p<0.001) | Reduced (p≤0.001) | Reduced (p<0.001) | [9][10][11] |

| 60 | +69.8 min (p<0.001) | Reduced (p≤0.001) | Reduced (p<0.001) | [9][10][11] |

Detailed Experimental Protocols

A thorough understanding of the experimental design is crucial for interpreting the efficacy and safety data of this compound. Below are the detailed methodologies for the key clinical trials.

Phase IIa Study in Primary Insomnia Patients (NCT00426816)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, four-way crossover study.[9][12]

-

Participants: 52 male subjects diagnosed with primary insomnia, confirmed by polysomnography.[9][12]

-

Interventions: Single oral doses of this compound (10 mg, 30 mg, 60 mg) or placebo were administered 90 minutes before bedtime after dinner.[9][12] Each treatment period was separated by a washout period of at least one week.[9]

-

Primary Outcome Measures:

-

Secondary and Other Measures:

-

Subjective Sleep Questionnaires: Participants completed questionnaires after each night in the sleep laboratory to assess their perception of sleep quality.[9][12]

-

Next-Day Residual Effects: Assessed using the Digit Symbol Substitution Test and a modified Verbal Learning Memory Test administered after "lights on".[9][10][12]

-

Safety and Tolerability: Monitored through the collection of adverse events, electrocardiograms (ECG), vital signs, and laboratory tests.[9][12]

-

Pharmacokinetics: Serial blood samples were collected at pre-dose and at multiple time points post-dose to determine the plasma concentrations of this compound.[9]

-

Study in a Model of Situational Insomnia (NCT00440323)

-

Study Design: A randomized, double-blind, double-dummy, placebo-controlled, four-period crossover study.[4][5]

-

Interventions: Single oral doses of this compound (10 mg or 30 mg), zolpidem (10 mg as a positive control), or placebo were administered.[4][5][6] A traffic noise model was used to induce situational insomnia.[4][5]

-

Outcome Measures:

-

Objective Sleep Parameters: Assessed via polysomnography (PSG), including Total Sleep Time (TST), Wake After Sleep Onset (WASO), and Latency to Persistent Sleep (LPS).[4][5]

-

Electroencephalogram (EEG) Power Spectra: Analyzed to determine the effects on brainwave activity during sleep.[5][6][8]

-

Subjective Sleep Parameters and Next-Day Performance: Also evaluated.[5]

-

Safety and Tolerability Profile

Across Phase I and II clinical trials, this compound was generally well-tolerated at doses up to 80 mg.[9][13][14] The most commonly reported adverse events were mechanism-related and included somnolence and fatigue, primarily observed at higher doses (60 mg and 80 mg).[9][14] In patients with primary insomnia, other reported adverse events included headache, dry mouth, and nasopharyngitis, with the number of complaints increasing in a dose-dependent manner.[2] Importantly, preclinical studies in rats showed no motor impairment, even when co-administered with ethanol.[2][3] Next-day residual cognitive effects were generally not observed in clinical trials.[14]

Conclusion

This compound serves as a valuable investigational tool for elucidating the role of the orexin system in the pathophysiology of insomnia. Its targeted mechanism of action, demonstrated efficacy in promoting and maintaining sleep, and favorable safety profile in early clinical trials underscore the potential of dual orexin receptor antagonism as a therapeutic strategy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design future studies and further explore the therapeutic applications of modulating the orexin system. Although the development of this compound appears to have been discontinued, the knowledge gained from its investigation has paved the way for other DORAs that are now approved for the treatment of insomnia.[13]

References

- 1. labshake.com [labshake.com]

- 2. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]

- 3. jcsm.aasm.org [jcsm.aasm.org]

- 4. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [openresearch.surrey.ac.uk]

- 6. Differential effects of a dual orexin receptor antagonist (this compound) and zolpidem on sleep initiation and consolidation, SWS, REM sleep, and EEG power spectra in a model of situational insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Portal [openresearch.surrey.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of SB-649868: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-649868 is a potent, orally active dual orexin (B13118510) receptor antagonist (DORA) that was under development by GlaxoSmithKline for the treatment of insomnia.[1] The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (orexin 1 receptor, OX1R; and orexin 2 receptor, OX2R), is a critical regulator of wakefulness and arousal. By competitively blocking the binding of orexin neuropeptides to both OX1R and OX2R, this compound mitigates the wake-promoting signals of the orexin system, thereby facilitating the initiation and maintenance of sleep.[2] This document provides a comprehensive technical overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical findings.

Pharmacodynamics

Mechanism of Action & Signaling Pathway

This compound functions as a competitive antagonist at both OX1 and OX2 receptors.[3] Orexin receptors are primarily coupled to the Gq/11 G-protein, which upon activation by orexin peptides, stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC), resulting in neuronal excitation and the promotion of wakefulness. This compound blocks these downstream effects by preventing the initial binding of orexin peptides to their receptors.

In Vitro Receptor Binding and Functional Activity

This compound is a high-potency antagonist at both human orexin receptors. Radioligand binding assays and functional assays, such as inositol phosphate (B84403) (IP1) accumulation, have been used to determine its affinity and antagonist properties. Notably, this compound exhibits slow binding kinetics, particularly at the OX1R, which may influence its pharmacological activity in vivo.[4][5]

| Parameter | OX1 Receptor | OX2 Receptor | Reference |

| pKi (Binding Affinity) | 9.4 | 9.5 | [3] |

| pKi (Displacement Assay) | 9.27 | 8.91 | [3] |

| pKB (Functional Antagonism) | 9.67 | 9.64 | [3] |

Pharmacokinetics

Phase I clinical trials have characterized the pharmacokinetic profile of this compound in healthy male volunteers.[6]

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 3-6 hours | Single and multiple doses | [6] |

| Absorption | Rate of absorption increased in the fed state (increased Cmax), but total exposure (AUC) was similar to the fasted state. | Single ascending dose (10-80 mg) | [6] |

| Metabolism | Suggests CYP3A4 inhibition | Dose-dependent increase in simvastatin (B1681759) exposure | [6] |

Preclinical In Vivo Efficacy

Studies in rat models demonstrated the sleep-promoting effects of this compound.

| Animal Model | Doses | Key Findings | Reference |

| Rat | 10 and 30 mg/kg | - Increased non-REM (NREM) and REM sleep.- Reduced sleep latency.- No motor impairment observed. | [1] |

Clinical Efficacy

This compound has undergone Phase I and Phase II clinical trials, demonstrating its efficacy in both healthy volunteers and patients with primary insomnia.

Phase I Studies in Healthy Volunteers

| Study Population | Doses | Key Sleep Parameter Changes (vs. Placebo) | Reference |

| Healthy Volunteers | 10-60 mg | - Dose-dependent decrease in Latency to Persistent Sleep (LPS).- Dose-dependent decrease in Wake After Sleep Onset (WASO).- Dose-dependent increase in Total Sleep Time (TST). | [2] |

| Healthy Volunteers (Traffic Noise Model) | 10 mg | - TST increased by 17 min (p<0.001).- LPS significantly reduced (p=0.003). | [7][8] |

| Healthy Volunteers (Traffic Noise Model) | 30 mg | - TST increased by 31 min (p<0.001).- WASO reduced by 14.7 min (p<0.001).- LPS significantly reduced (p=0.003).- REM sleep duration increased. | [7][8] |

Phase II Study in Patients with Primary Insomnia

| Study Population | Doses | Key Sleep Parameter Changes (vs. Placebo) | Reference |

| Male Patients with Primary Insomnia | 10 mg | - TST increased by 22.4 min (p<0.001).- LPS reduced by 26.1 min (p<0.001). | [2] |

| Male Patients with Primary Insomnia | 30 mg | - TST increased by 49.7 min (p<0.001).- LPS reduced by 33.0 min (p<0.001).- WASO reduced by 18.4 min (p≤0.001). | [2] |

| Male Patients with Primary Insomnia | 60 mg | - TST increased by 69.8 min (p<0.001).- LPS reduced by 43.7 min (p<0.001).- WASO reduced by 29.0 min (p≤0.001). | [2] |

Safety and Tolerability

Across Phase I and II studies, this compound was generally well-tolerated.[2][6]

-

Adverse Events: The most commonly reported adverse events were mechanism-related, including somnolence and fatigue, particularly at higher doses (60 mg and 80 mg).[6] In patients with insomnia, commonly reported events included headache, dry mouth, and nasopharyngitis.[1]

-

Next-Day Effects: Next-morning testing in Phase I trials did not detect evidence of residual cognitive effects.[6]

Experimental Protocols

In Vitro Functional Assays: Calcium Mobilization

A common method to assess the functional antagonism of orexin receptors is through a calcium mobilization assay, typically using a Fluorometric Imaging Plate Reader (FLIPR).

Methodology Overview:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human OX1R or OX2R are cultured in appropriate media and seeded into 96- or 384-well plates.[9]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye.

-

Compound Incubation: The cells are then pre-incubated with various concentrations of the antagonist (this compound) for a specified period.[9]

-

Agonist Stimulation: An orexin agonist (typically orexin-A) is added to the wells to stimulate the receptors.[9]

-

Signal Detection: The plate is read using a FLIPR instrument, which measures the transient increase in intracellular calcium as a change in fluorescence intensity.

-

Data Analysis: The ability of this compound to inhibit the orexin-A-induced calcium signal is quantified, and functional potency values (like pKB) are calculated from the concentration-response curves.[9]

Clinical Polysomnography (PSG) Protocol

Polysomnography is the gold standard for objectively measuring sleep parameters in clinical trials.

Methodology Overview:

-

Subject Enrollment: Patients with a diagnosis of primary insomnia, confirmed by an initial PSG screening, are enrolled.[2]

-

Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed. Subjects receive different treatments (e.g., placebo, 10 mg, 30 mg, 60 mg of this compound) on different nights, with a washout period in between.[2]

-

Dosing: The investigational drug or placebo is administered at a set time before bedtime (e.g., 90 minutes).[2]

-

PSG Recording: Continuous PSG recordings are performed overnight in a sleep laboratory. This includes electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to monitor brain waves, eye movements, and muscle tone, respectively.

-

Data Scoring & Analysis: The recorded data is scored by trained technicians to determine various sleep stages and events. Key endpoints such as TST, WASO, and LPS are calculated and statistically analyzed to compare the effects of this compound with placebo.[2]

Conclusion

This compound is a potent dual orexin receptor antagonist with a well-defined pharmacological profile. It demonstrates high affinity and functional antagonism at both OX1 and OX2 receptors. Its pharmacokinetic profile, with a half-life of 3-6 hours, is suitable for an insomnia therapeutic. Preclinical and robust clinical data confirm its efficacy in promoting and maintaining sleep by significantly improving key sleep parameters such as total sleep time, wake after sleep onset, and latency to persistent sleep, with a favorable safety profile. Although its development appears to have been discontinued, the extensive data available for this compound provides a valuable reference for the continued development and understanding of orexin-based therapeutics.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK-649868 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Portal [openresearch.surrey.ac.uk]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of SB-649868: A Dual Orexin Receptor Antagonist for Insomnia

An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-649868 is a potent, orally active dual orexin (B13118510) receptor antagonist (DORA) that was under development by GlaxoSmithKline for the treatment of insomnia. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1 and OX2, this compound demonstrated a clear mechanism for promoting sleep. Preclinical studies in rodents and primates confirmed its sleep-promoting efficacy without the motor impairment associated with other hypnotics. Subsequent Phase I and II clinical trials in healthy volunteers and patients with primary insomnia showed that this compound significantly improved sleep onset and maintenance in a dose-dependent manner. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, including its synthesis, mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction: Targeting the Orexin System for Insomnia

The discovery of the orexin system, comprising orexin-A and orexin-B peptides and their G protein-coupled receptors, OX1R and OX2R, revolutionized our understanding of sleep-wake regulation. This system is a key promoter of wakefulness, and its dysfunction is linked to narcolepsy. Consequently, antagonizing orexin receptors emerged as a rational therapeutic strategy for insomnia. This compound was developed as a dual antagonist, targeting both OX1 and OX2 receptors to suppress the wake-promoting signals and facilitate the transition to and maintenance of sleep.

Discovery and Synthesis

This compound, chemically known as N-([(2S)-1-([5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl)-2-piperidinyl]methyl)-4-benzofurancarboxamide, is a synthetic organic compound. While the specific, detailed synthesis route for this compound is not publicly available in the provided search results, the development of piperidine (B6355638) derivatives as orexin antagonists by GlaxoSmithKline has been documented in patents. The general approach for synthesizing such molecules often involves multi-step organic synthesis, including the formation of the core piperidine structure, followed by the addition of the thiazole (B1198619) and benzofuran (B130515) carboxamide moieties through amide bond formation reactions.

Mechanism of Action: Dual Orexin Receptor Antagonism

This compound functions as a competitive antagonist at both the OX1 and OX2 receptors, preventing the binding of the endogenous orexin peptides. This dual antagonism is crucial as both receptors are involved in promoting and sustaining wakefulness. The blockade of orexin signaling reduces arousal and facilitates the transition to sleep.

Caption: Orexin signaling pathway and the mechanism of action of this compound.

Preclinical Pharmacology

In Vitro Characterization

This compound is a potent dual antagonist of both OX1 and OX2 receptors. In vitro studies have demonstrated its high affinity for these receptors.

Table 1: In Vitro Activity of this compound

| Assay Type | Receptor | pKi | pKB | Reference |

| Radioligand Binding | OX1 | 9.4 | ||

| OX2 | 9.5 | |||

| Radioligand Binding | OX1 | 9.27 | ||

| OX2 | 8.91 | |||

| Functional Assay (IP1 accumulation) | OX1 | 9.67 | ||

| OX2 | 9.64 |

Kinetic binding studies revealed that this compound exhibits a non-surmountable antagonism, particularly at the OX1 receptor, which is attributed to its slow dissociation from the receptor. This prolonged receptor occupancy may contribute to its sustained efficacy.

In Vivo Preclinical Studies

Preclinical studies in animal models were crucial in establishing the sleep-promoting effects of this compound.

-

Rodent Models: In rats, this compound demonstrated a significant, dose-dependent increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. It also reduced the time it took for the animals to fall asleep (sleep latency). Importantly, unlike many existing sleep aids, this compound did not cause any impairment in motor coordination.

-

Primate Models: Studies in primates also confirmed the sleep-promoting properties of this compound, further supporting its development for use in humans.

Table 2: Preclinical In Vivo Efficacy of this compound in Rats

| Dose (mg/kg) | Effect on Sleep Latency | Effect on NREM Sleep | Effect on REM Sleep | Reference |

| 10 and 30 | Reduced | Increased | Increased |

Clinical Development

The clinical development of this compound progressed through Phase I and Phase II trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with primary insomnia.

Phase I Studies

Initial Phase I trials in healthy male volunteers established the safety and tolerability of this compound at single ascending doses up to 80 mg and multiple repeat doses. The most common adverse events were related to its mechanism of action, such as somnolence and fatigue, particularly at higher doses.

The pharmacokinetic profile of this compound is characterized by a half-life of 3 to 6 hours.

Phase II Studies

A key Phase IIa study (NCT00426816) was a multicenter, randomized, double-blind, placebo-controlled, crossover trial that assessed the effects of this compound (10, 30, and 60 mg) in 52 male subjects with primary insomnia.

Table 3: Key Efficacy Results from the Phase IIa Study (NCT00426816) of this compound in Patients with Primary Insomnia

| Parameter | Placebo | This compound (10 mg) | This compound (30 mg) | This compound (60 mg) | Reference |

| Change in Latency to Persistent Sleep (LPS) from baseline (min) | - | -26.1 | -33.0 | -43.7 | |

| Change in Wake After Sleep Onset (WASO) from baseline (min) | - | Not Significant | -18.4 | -29.0 | |

| Change in Total Sleep Time (TST) from baseline (min) | - | +22.4 | +49.7 | +69.8 |

The results demonstrated that this compound produced a dose-dependent and clinically significant improvement in both sleep induction (reduced LPS) and sleep maintenance (reduced WASO and increased TST). The drug was also well-tolerated, with no serious adverse events reported.

Experimental Protocols

Orexin Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity (pKi) of this compound for OX1 and OX2 receptors.

-

Method: Membranes from cells expressing either human OX1 or OX2 receptors are incubated with a radiolabeled orexin receptor antagonist (e.g., [³H]ACT-078573) in the presence of varying concentrations of this compound. The amount of bound radioligand is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Objective: To assess the functional antagonist activity (pKB) of this compound.

-

Method: Cells expressing either OX1 or OX2 receptors are stimulated with orexin-A in the presence of different concentrations of this compound. The accumulation of inositol (B14025) 1-phosphate, a downstream second messenger of Gq-coupled receptor activation, is measured using a commercially available kit. The ability of this compound to inhibit the orexin-A-induced IP1 accumulation is quantified to determine its antagonist potency.

Preclinical In Vivo Sleep Assessment

-

Objective: To objectively measure the effects of this compound on sleep architecture.

-

Method: Rats are surgically implanted with electrodes for EEG and electromyography (EMG) recording. After a recovery period, animals are administered this compound or vehicle, and their sleep-wake states (wakefulness, NREM sleep, REM sleep) are continuously monitored and scored based on the EEG and EMG signals.

Clinical Trial Protocol (NCT00426816)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, four-period crossover study.

-

Participants: 52 male subjects with a diagnosis of primary insomnia.

-

Interventions: Single oral doses of this compound (10, 30, and 60 mg) or placebo administered in the evening.

-

Primary Outcome Measures:

-

Latency to Persistent Sleep (LPS)

-

Wake After Sleep Onset (WASO)

-

Total Sleep Time (TST)

-

-

Method of Assessment: Polysomnography (PSG) was used to objectively measure sleep parameters. Subjective sleep quality and next-day residual effects were also assessed using questionnaires and cognitive performance tests.

Caption: Development timeline of this compound.

Conclusion and Future Directions

This compound was a promising dual orexin receptor antagonist that demonstrated significant potential for the treatment of insomnia. Its development showcased the viability of targeting the orexin system to promote sleep. Although the clinical development of this compound was halted, the knowledge gained from its preclinical and clinical studies has been invaluable to the field and has paved the way for the successful development of other DORAs that are now approved for the treatment of insomnia. The story of this compound underscores the challenges in drug development while also highlighting the importance of innovative approaches to treating sleep disorders. Further research into the nuances of orexin receptor pharmacology continues to be a promising avenue for the development of novel therapeutics for a range of neurological and psychiatric conditions.

SB-649868: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-649868 is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) that was under development by GlaxoSmithKline for the treatment of insomnia. Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of wakefulness and arousal by activating the orexin 1 (OX1) and orexin 2 (OX2) receptors. By antagonizing both of these receptors, this compound effectively blocks the wake-promoting signals of the orexin system, thereby facilitating the initiation and maintenance of sleep. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, small-molecule compound with the IUPAC name N-[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonylpiperidin-2-yl]methyl-1-benzofuran-4-carboxamide.[1] Its chemical and physical data are summarized in the table below.[1]

| Property | Value | Reference |

| Chemical Formula | C26H24FN3O3S | [1] |

| Molar Mass | 477.55 g/mol | [1] |

| IUPAC Name | N-[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonylpiperidin-2-yl]methyl-1-benzofuran-4-carboxamide | [1] |

| SMILES | CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCC[C@H]3CNC(=O)C4=C5C=COC5=CC=C4 | [1] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term | [2] |

Pharmacological Properties

This compound is a potent dual antagonist of both OX1 and OX2 receptors. Its pharmacological profile has been characterized through various in vitro and in vivo studies.

In Vitro Pharmacology

The in vitro activity of this compound has been determined using receptor binding and functional assays.

| Parameter | OX1 Receptor | OX2 Receptor | Reference |

| pKi (Binding Affinity) | 9.4 | 9.5 | [3][4] |

| pKi ([3H]ACT-078573 displacement) | 9.27 | 8.91 | [3] |

| pKb (Functional Antagonism) | 9.67 ± 0.03 | 9.64 ± 0.07 | [3] |

Pharmacokinetics

Pharmacokinetic studies in humans have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value | Reference |

| Half-life (t1/2) | 3-6 hours | [5][6] |

| Metabolism | Extensively metabolized, primarily via oxidation of the benzofuran (B130515) ring. | |

| Excretion | Primarily via feces. | |

| CYP Inhibition | Dose-dependent inhibition of CYP3A4. | [5] |

Mechanism of Action: Orexin Signaling Pathway

Orexin receptors (OX1R and OX2R) are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gq protein. Activation of these receptors by orexin-A or orexin-B initiates a signaling cascade that leads to neuronal excitation and the promotion of wakefulness. This compound exerts its sleep-promoting effects by competitively blocking the binding of orexins to both OX1R and OX2R, thereby inhibiting this signaling pathway.

The binding of orexins to their receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), contributing to increased neuronal excitability. There is also evidence for the coupling of orexin receptors to Gi and Gs proteins, which can modulate cyclic AMP (cAMP) levels.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Sleep Studies with SB-649868

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo sleep studies in rodents using SB-649868, a dual orexin (B13118510) receptor antagonist (DORA).

Introduction

This compound is a selective antagonist of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors, is a key regulator of wakefulness. By blocking the action of orexins, this compound promotes sleep, making it a compound of interest for insomnia research. Preclinical studies in rodents have demonstrated its efficacy in increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.

Mechanism of Action: Orexin Signaling Pathway

The following diagram illustrates the role of the orexin system in promoting wakefulness and the mechanism by which this compound induces sleep. Orexin neurons in the lateral hypothalamus release orexin-A and orexin-B, which bind to OX1 and OX2 receptors on various arousal-promoting nuclei in the brain. This activation leads to the release of wake-promoting neurotransmitters such as histamine, norepinephrine, serotonin, and acetylcholine. This compound acts as a competitive antagonist at both OX1 and OX2 receptors, thereby preventing orexin binding and suppressing the downstream arousal signaling, leading to the promotion of sleep.

Caption: Orexin signaling pathway and the mechanism of action of this compound.

Quantitative Data from Rodent Sleep Studies

The following tables summarize the reported effects of orally administered this compound on key sleep parameters in rats.

Table 1: Effective Oral Doses of this compound in Rats

| Dose (mg/kg) | Effect on Sleep | Reference |

| 10 | Increase in NREM and REM sleep, reduction of sleep latency. | [1] |

| 30 | Increase in NREM and REM sleep, reduction of sleep latency. | [1] |

Table 2: Effects of this compound on Sleep Architecture in Rats

| Parameter | 10 mg/kg Dose | 30 mg/kg Dose |

| NREM Sleep | Increased | Increased |

| REM Sleep | Increased | Increased |

| Sleep Latency | Reduced | Reduced |

| Motor Impairment | Not observed | Not observed |

Experimental Protocols

This section provides a detailed methodology for a typical in vivo rodent sleep study to evaluate the effects of this compound.

Animal Model

-

Species: Rat

-

Strain: Sprague-Dawley or Wistar are commonly used.

-

Sex: Male

-

Age/Weight: Adult, 250-350g at the time of surgery.

-

Housing: Individually housed after surgery in a temperature-controlled environment with a 12:12 hour light:dark cycle. Food and water are available ad libitum.

Surgical Implantation of EEG/EMG Electrodes

Aseptic surgical techniques are required.

-

Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance) or a ketamine/xylazine cocktail.

-

Analgesia: Administer a pre-operative analgesic (e.g., carprofen (B1668582) or buprenorphine) as per institutional guidelines.

-

Procedure:

-

Secure the anesthetized rat in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill small burr holes through the skull for the placement of EEG screw electrodes over the frontal and parietal cortices.

-

Implant two stainless steel wire electrodes into the nuchal (neck) muscles for EMG recording.

-

Anchor the electrode assembly to the skull with dental cement.

-

Suture the scalp incision.

-

-

Post-operative Care:

-

Allow a recovery period of at least 7-10 days.

-

Administer post-operative analgesics for 2-3 days.

-

Monitor the animal for any signs of infection or distress.

-

Experimental Workflow

The following diagram outlines the typical experimental workflow for an in vivo rodent sleep study with this compound.

Caption: Experimental workflow for a rodent sleep study with this compound.

Drug Preparation and Administration

-

Compound: this compound

-

Vehicle: A common vehicle for oral administration in rats is a suspension in 0.5% methylcellulose (B11928114) in sterile water. Sonication may be required to ensure a uniform suspension.

-

Doses: 10 mg/kg and 30 mg/kg, administered orally (p.o.) via gavage.

-

Timing of Administration: Dosing is typically performed at the beginning of the light cycle (the primary sleep period for nocturnal rodents) to assess sleep-promoting effects.

Sleep Recording and Analysis

-

Acclimation: Acclimate the animals to the recording cables and chambers for at least 3 days prior to the start of the experiment.

-

Baseline Recording: Record baseline EEG and EMG data for 24 hours before drug administration to establish normal sleep-wake patterns for each animal.

-

Post-Dosing Recording: After administration of this compound or vehicle, record EEG and EMG for a defined period (e.g., 6 to 24 hours) to assess the drug's effects.

-

Data Acquisition: Use a computerized data acquisition system to record EEG and EMG signals.

-

Sleep Scoring:

-

Divide the recordings into epochs (e.g., 10 seconds).

-

Manually or automatically score each epoch as one of three stages:

-

Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

-

NREM Sleep: High-amplitude, low-frequency (delta) EEG; reduced EMG activity.

-

REM Sleep: Low-amplitude, high-frequency (theta) EEG; muscle atonia (very low EMG activity).

-

-

-

Data Analysis:

-

Quantify the total time spent in each sleep stage.

-

Calculate sleep latency (time from lights off or injection to the first continuous period of NREM sleep).

-

Determine the number and duration of sleep bouts.

-

Perform statistical analysis (e.g., ANOVA or t-tests) to compare the effects of this compound to the vehicle control.

-

Safety and Tolerability

In preclinical rodent studies, this compound has been shown to be well-tolerated at sleep-promoting doses, with no significant motor impairment observed. Standard safety monitoring, including observation for any adverse clinical signs, is recommended throughout the study.

References

Application Notes: SB-649868 Administration in Rats

Introduction

SB-649868 is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) that targets both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors.[1][2] Developed by GlaxoSmithKline for the treatment of insomnia, it has demonstrated significant sleep-promoting effects in preclinical rodent models and in human clinical trials.[3][4] The orexin neuropeptide system, originating in the lateral hypothalamus, is a central regulator of wakefulness and arousal.[5] By competitively blocking the binding of orexin A and orexin B to their receptors, this compound effectively suppresses the wake-promoting signals, thereby increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[6][7]

These application notes provide a detailed protocol for the preparation and oral administration of this compound to rats for the purpose of studying its effects on sleep architecture and other physiological parameters.

Mechanism of Action

The orexin system promotes wakefulness by activating key arousal centers in the brain, including the locus coeruleus (noradrenergic), dorsal raphe nucleus (serotonergic), tuberomammillary nucleus (histaminergic), and laterodorsal/pedunculopontine tegmental nuclei (cholinergic).[3][5] this compound acts as an antagonist at both OX1 and OX2 receptors located on neurons in these areas, preventing orexin-mediated excitation. This inhibition of multiple arousal pathways leads to a reduction in wakefulness and an increase in sleep propensity.[2][6] Preclinical studies in rats have shown that this compound effectively reduces sleep latency and increases the duration of both NREM and REM sleep without causing motor impairment.[6][8]

Data Presentation

Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Notes |

| Route of Administration | Oral | Human / Rat | Orally active compound.[1][6] |

| Half-life (t½) | 3-6 hours | Human | Comparable to other hypnotic agents.[9] |

| Time to max concentration (Tmax) | ~2.5 - 2.75 hours | Human (fed state) | Rate of absorption is increased when administered with food.[10] |

Effects of Oral this compound Administration on Sleep Parameters in Rats

Data in the following table are estimated from preclinical studies involving oral administration of this compound during the dark (active) phase.

| Dose | Latency to NREM Sleep (min) | Total NREM Sleep (min / 12h) | Latency to REM Sleep (min) | Total REM Sleep (min / 12h) | Reference |

| Vehicle | ~120 | ~250 | ~180 | ~30 | [11] |

| 10 mg/kg | ~40 | ~300 | ~80 | ~75 | [11] |

| 30 mg/kg | ~20 | ~325 | ~60 | ~85 | [7][11] |

Mandatory Visualizations

Caption: Experimental workflow for assessing this compound effects on rat sleep.

Caption: this compound blocks orexin receptors, inhibiting arousal centers.

Experimental Protocols

Preparation of this compound Dosing Solution

This compound is poorly soluble in water. A suspension or solution suitable for oral gavage can be prepared using common laboratory vehicles. The following protocol is a standard approach; however, formulation optimization may be required.

Materials:

-

This compound powder (CAS: 380899-24-1)[12]

-

Vehicle: A 1:1 (v/v) mixture of PEG 400 and Labrasol® is a suitable option for enhancing solubility and absorption of lipophilic compounds.[13]

-

Sterile conical tubes

-

Vortex mixer and/or sonicator

-

Analytical balance

Procedure:

-

Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of rats, their average weight, and the desired dose (e.g., 10 or 30 mg/kg). The typical administration volume for rats is 5-10 mL/kg.[14]

-

Example Calculation for a 300g rat at 10 mg/kg with a 5 mL/kg volume:

-

Dose per rat = 10 mg/kg * 0.3 kg = 3 mg

-

Volume per rat = 5 mL/kg * 0.3 kg = 1.5 mL

-

Concentration = 3 mg / 1.5 mL = 2 mg/mL

-

-

-

Prepare Vehicle: In a sterile conical tube, mix equal volumes of PEG 400 and Labrasol®. For example, mix 5 mL of PEG 400 and 5 mL of Labrasol® to make 10 mL of vehicle.

-

Weigh this compound: Accurately weigh the required amount of this compound powder.

-

Dissolve/Suspend Compound: Gradually add the weighed powder to the prepared vehicle while continuously vortexing.

-

Ensure Homogeneity: If the compound does not fully dissolve, use a bath sonicator to aid in creating a fine, homogenous suspension.

-

Storage: Prepare the dosing solution fresh on the day of the experiment. Store at room temperature, protected from light, and vortex thoroughly before each administration to ensure uniform suspension.

Oral Administration (Gavage) Protocol

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized syringe (1-3 mL)

-

Flexible plastic or stainless steel gavage needle (16-18 gauge for adult rats)[7][14]

-

Personal Protective Equipment (PPE)

Procedure:

-

Animal Handling: Acclimatize rats to handling for several days prior to the experiment to reduce stress.[8]

-

Prepare the Dose: Vortex the dosing solution and draw the calculated volume into the syringe fitted with the gavage needle. Expel any air bubbles.

-

Restraint: Firmly but gently restrain the rat. One effective method is to grasp the rat over the back and shoulders, using the thumb and forefinger to gently secure the head and prevent rotation.[9] The body should be held in a near-vertical position to straighten the path to the esophagus.

-

Needle Insertion:

-

Measure the insertion depth by holding the gavage needle alongside the rat, from the tip of the nose to the last rib.[7]

-

Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it smoothly along the roof of the mouth toward the esophagus.[8]

-

The rat should swallow as the tube passes. Never force the needle. If resistance is met, it may have entered the trachea. Withdraw immediately and re-attempt.

-

-

Administer the Compound: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger over 2-3 seconds to deliver the solution.[7]

-

Withdrawal and Monitoring: Smoothly withdraw the gavage needle. Return the rat to its home cage and monitor for at least 15-30 minutes for any signs of respiratory distress or adverse reactions.[15]

Protocol for Sleep Analysis via EEG/EMG

A. Surgical Implantation of Electrodes

-

Animal Preparation: Anesthetize male Sprague-Dawley or Wistar rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).[6][16] Place the rat in a stereotaxic apparatus.

-

Electrode Placement:

-

EEG Electrodes: Implant two stainless-steel screw electrodes over the frontal and parietal cortices for EEG recording.[16][17]

-

EMG Electrodes: Insert two flexible, insulated wire electrodes into the nuchal (neck) muscles to record EMG activity.[16][18]

-

Anchor Screw: Place an additional screw over a non-critical brain area (e.g., cerebellum) to serve as a ground and anchor.

-

-

Headmount Assembly: Solder the electrode leads to a miniature connector plug. Secure the entire assembly to the skull using dental cement.[19]

-

Post-Operative Care: Administer analgesics and allow the rat to recover for at least one week before starting experiments. House rats individually post-surgery to prevent damage to the headmount.[6][16]

B. Polysomnographic Recording and Data Analysis

-

Habituation: For several days before recording, connect the rat to the recording cable in its home cage to acclimate it to the setup.[19]

-

Recording:

-

Conduct a baseline recording for at least 24 hours before drug administration.

-

Administer this compound or vehicle via oral gavage, typically at the beginning of the animal's active phase (dark cycle) to assess sleep-promoting effects.

-

Record EEG/EMG signals continuously for at least 12-24 hours post-administration.[6]

-

-

Data Analysis:

-

The recorded signals are typically amplified and filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz).[18]

-

Score the data manually or using automated software in 4 or 10-second epochs into three stages: Wake, NREM sleep, and REM sleep.[20]

-

Wake: Low-amplitude, high-frequency EEG; high EMG tone.

-

NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG tone.

-

REM Sleep: Low-amplitude, theta-dominant EEG; muscle atonia (lowest EMG tone).[17]

-

-

Calculate key parameters such as total time in each stage, sleep latency (time to first NREM epoch), REM latency, and the number/duration of sleep bouts.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ndineuroscience.com [ndineuroscience.com]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. research-support.uq.edu.au [research-support.uq.edu.au]

- 9. instechlabs.com [instechlabs.com]

- 10. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iacuc.wsu.edu [iacuc.wsu.edu]

- 15. benchchem.com [benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ndineuroscience.com [ndineuroscience.com]

- 20. Sleep phenotyping in a rat model of susceptibility to substance use disorders | PLOS One [journals.plos.org]

Application Notes and Protocols for the Use of SB-649868 in Animal Models of Insomnia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing SB-649868, a dual orexin (B13118510) receptor antagonist, in preclinical animal models of insomnia. The information compiled herein is intended to guide researchers in designing and executing robust experiments to evaluate the sleep-promoting effects of this compound.

Introduction